3-Acetoxy-8(17),13E-labdadien-15-oic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-14(13-20(24)25)7-9-17-15(2)8-10-18-21(4,5)19(26-16(3)23)11-12-22(17,18)6/h13,17-19H,2,7-12H2,1,3-6H3,(H,24,25)/b14-13+/t17-,18-,19-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNJRQNCWHCCBZ-BULWIKRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing, Isolation, and Characterization of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

Abstract

This technical guide provides an in-depth exploration of 3-acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid of significant interest to the pharmaceutical and natural products research community. We will delve into its primary natural sources, present a comprehensive, field-proven methodology for its extraction, isolation, and purification, and discuss its biosynthetic origins and known biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to this compound

This compound is a bicyclic diterpenoid belonging to the labdane family. These natural products are characterized by a decalin core and a side chain at C-9. The unique structural features of this compound, including the acetoxy group at C-3 and the specific arrangement of double bonds, contribute to its chemical properties and biological activities. Labdane diterpenoids, as a class, are known to exhibit a wide range of pharmacological effects, making this particular molecule a compelling target for further investigation.

Natural Sources

The primary natural sources of this compound and related labdane diterpenoids are found within the plant kingdom.

The Genus Grindelia

The most prominent source of labdane diterpenoids is the genus Grindelia, commonly known as gumweed, which belongs to the Asteraceae family. Various species of Grindelia are recognized for producing a resinous exudate rich in these compounds.[1][2]

-

Grindelia robusta (Gum Plant): Found in the western United States, this species is a well-documented source of grindelic acid and other labdane derivatives.[3][4][5] Its resin has been traditionally used for medicinal purposes.

-

Grindelia squarrosa (Curlycup Gumweed): This species, native to North America, is another significant producer of labdane diterpenoids, including grindelic acid, 6-oxogrindelic acid, and 17-hydroxygrindelic acid.[6] It has been investigated for its potential in biofuel production due to its high terpenoid content.[7][8][9]

-

Grindelia ventanensis : An endemic species from Argentina, G. ventanensis has been shown to produce a variety of bioactive labdane-type diterpenoids.[1][2][10][11]

Alternative Botanical Sources

While the Grindelia genus is a major reservoir, other plant species have been identified as sources of labdane diterpenoids, including this compound.

-

Cibotium barometz (Golden Chicken Fern): The rhizomes of this fern have been reported as a natural source of this compound. This highlights the broader distribution of this compound in the plant kingdom.

Extraction, Isolation, and Purification Protocol

The following protocol is a comprehensive, self-validating system for the extraction and purification of this compound from Grindelia species. The causality behind each step is explained to provide a deeper understanding of the methodology.

Rationale and Workflow Overview

The overarching strategy is to perform a solvent-based extraction to isolate the resinous diterpenoids from the plant material, followed by a series of chromatographic steps to purify the target compound. The choice of solvents and chromatographic media is critical for achieving high purity and yield.

Caption: General workflow for the isolation of this compound.

Step-by-Step Methodology

Step 1: Plant Material Preparation

-

Harvesting: Collect the aerial parts (leaves, stems, and flower heads) of the chosen Grindelia species during the flowering season, as this is when the resin production is typically at its peak.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. This prevents enzymatic degradation of the target compounds.

-

Grinding: Grind the dried plant material to a coarse powder using a mechanical mill. This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Maceration: Submerge the powdered plant material in dichloromethane (DCM) or 95% ethanol at a 1:10 (w/v) ratio. DCM is effective for extracting non-polar to moderately polar compounds like diterpenoids, while ethanol is a broader-spectrum solvent.

-

Incubation: Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation. This ensures thorough extraction of the resinous compounds.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Packing: Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate). The choice of a gradient system allows for the separation of compounds with varying polarities.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid to improve peak shape). The exact ratio will need to be optimized based on the results of analytical HPLC.

-

Injection and Collection: Inject the semi-purified fractions from the column chromatography and collect the peak corresponding to the target compound based on its retention time.

-

Step 4: Purity Assessment and Structural Elucidation

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC. A single, sharp peak is indicative of high purity.

-

Structural Characterization: Elucidate the structure of the purified compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Biosynthesis of Labdane Diterpenoids in Grindelia

The biosynthesis of this compound follows the general pathway for diterpenoid synthesis in plants, originating from the methylerythritol phosphate (MEP) pathway.

Caption: Simplified biosynthetic pathway of labdane diterpenoids in Grindelia.

The key steps in the biosynthesis are:

-

Formation of Isoprene Units: The five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the MEP pathway in the plastids.

-

Assembly of the Diterpene Backbone: IPP and DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids.

-

Cyclization: A class of enzymes known as diterpene synthases (diTPSs) catalyzes the cyclization of GGPP to form the characteristic bicyclic labdane skeleton.

-

Functionalization: The labdane backbone is then subjected to a series of post-cyclization modifications, including oxidation, hydroxylation, and acetylation, by enzymes such as cytochrome P450 monooxygenases and acetyltransferases, to yield the final diverse array of labdane diterpenoids, including this compound.

Known and Potential Biological Activities

While specific biological activity data for this compound is still emerging, the activities of closely related compounds from Grindelia provide a strong indication of its potential therapeutic applications.

| Biological Activity | Observed in Grindelia Extracts/Compounds | Potential Application |

| Anti-inflammatory | Modulation of pro-inflammatory functions of respiratory epithelium and macrophages by G. squarrosa extract and grindelic acid.[12][13][14] | Treatment of inflammatory conditions, particularly those affecting the respiratory system. |

| Antimicrobial | Extracts of Grindelia have shown activity against various bacteria and fungi.[15] | Development of new antimicrobial agents. |

| Antioxidant | Dichloromethane extract of G. ventanensis exhibited strong antioxidant activity.[1][2][10][11] | Prevention or treatment of diseases associated with oxidative stress. |

| Cholinesterase Inhibition | Ethanolic extract of G. ventanensis and isolated diterpenoids showed acetylcholinesterase (AChE) inhibition.[1][2][10][11] | Potential therapeutic for neurodegenerative diseases like Alzheimer's. |

Conclusion

This compound represents a promising natural product with a high potential for further research and development. The genus Grindelia stands out as a rich and reliable source for this and other bioactive labdane diterpenoids. The detailed protocol provided in this guide offers a robust framework for its isolation and purification, paving the way for more extensive studies into its pharmacological properties and potential therapeutic applications. As our understanding of the biosynthesis and biological activities of this compound deepens, it is poised to become a valuable tool in the arsenal of natural product-based drug discovery.

References

-

Rodriguez, S. A., Velasco, M., Corbalán Córdoba, E., & Murray, A. P. (2022). Bioactive Diterpenoids Obtained from Grindelia ventanensis Bartola & Tortosa (Asteraceae). Chemistry Proceedings, 12(1), 71. [Link]

-

Fraternale, D., Giamperi, L., Ricci, D., & Rocchi, M. B. L. (2007). Essential oil composition and antioxidant activity of aerial parts of Grindelia robusta from Central Italy. Fitoterapia, 78(6), 443–445. [Link]

-

Rodriguez, S. A., Velasco, M., Corbalán Córdoba, E., & Murray, A. P. (2022). Bioactive diterpenoids obtained from Grindelia ventanensis Bartola & Tortosa(Asteraceae). Sciforum. [Link]

-

Rodriguez, S. A., Velasco, M., Corbalán Córdoba, E., & Murray, A. P. (2022). Bioactive Diterpenoids Obtained from Grindelia ventanensis Bartola & Tortosa (Asteraceae). MDPI. [Link]

-

Fraternale, D., Giamperi, L., Ricci, D., & Rocchi, M. B. L. (2007). Essential oil composition and antioxidant activity of aerial parts of Grindelia robusta from Central Italy. ResearchGate. [Link]

-

Felter, H. W., & Lloyd, J. U. (1898). King's American Dispensatory. Henriette's Herbal Homepage. [Link]

-

Tilley, D., & Tveten, R. (2019). Curlycup gumweed (Grindelia squarrosa [Pursh] Dunal [Asteraceae]): A native forb. USDA-NRCS. [Link]

-

Setzer, W. N., Swor, K. L., & Schmidt, J. M. (2023). Essential Oil Composition of Grindelia squarrosa from Southern Idaho. MDPI. [Link]

-

Gierlikowska, B., Filipek, A., Gierlikowski, W., Kania, D., Stefańska, J., Demkow, U., & Kiss, A. K. (2021). Phytochemical Profile and Antioxidant and Protective Activities of Various Types of Extracts from Hyssopus officinalis L. and Grindelia robusta Nutt. Herb Grown in Poland. PubMed. [Link]

-

European Medicines Agency. (2012). Assessment report on Grindelia robusta Nutt., Grindelia squarrosa (Pursh) Dunal, Grindelia humilis Hook. et Arn., Grindelia camporum Greene, herba. EMA. [Link]

-

Shonnard, D. R., Williams, C. L., & Haws, R. C. (2016). Grindelia squarrosa: A Potential Arid Lands Biofuel Plant. ACS Sustainable Chemistry & Engineering, 4(12), 6843–6850. [Link]

-

Rodriguez, S. A., Velasco, M., Corbalán Córdoba, E., & Murray, A. P. (2022). Bioactive diterpenoids obtained from Grindelia ventanensis Bartola & Tortosa(Asteraceae). CONICET. [Link]

-

Wikipedia. (n.d.). Grindelia squarrosa. [Link]

-

Rodriguez, S. A., Velasco, M., Corbalán Córdoba, E., & Murray, A. P. (2022). Bioactive Diterpenoids Obtained from Grindelia ventanensis Bartola & Tortosa (Asteraceae). MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Grindelic Acid. PubChem. [Link]

-

Setzer, W. N., Swor, K. L., & Schmidt, J. M. (2023). Essential Oil Composition of Grindelia squarrosa from Southern Idaho. PubMed. [Link]

-

Gierlikowska, B., Filipek, A., Gierlikowski, W., Kania, D., Stefańska, J., Demkow, U., & Kiss, A. K. (2021). Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages. Frontiers in Pharmacology, 11, 534111. [Link]

-

Gierlikowska, B., Filipek, A., Gierlikowski, W., Kania, D., Stefańska, J., Demkow, U., & Kiss, A. K. (2021). Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 15,16-bisnor-13-oxo-8(17),11E-labdadien-19-oic acid. PubChem. [Link]

-

Birch, A. J., & Kocor, M. (1960). The biosynthesis of mycophenolic acid. Journal of the Chemical Society D: Chemical Communications, 866. [Link]

-

Gierlikowska, B., Filipek, A., Gierlikowski, W., Kania, D., Stefańska, J., Demkow, U., & Kiss, A. K. (2021). Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). (13E)-(-)-Labda-8(17),13-dien-15-oic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid. PubChem. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. Essential oil composition and antioxidant activity of aerial parts of Grindelia robusta from Central Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Grindelia (U. S. P.)—Grindelia. | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. Essential Oil Composition of Grindelia squarrosa from Southern Idaho | MDPI [mdpi.com]

- 7. nrcs.usda.gov [nrcs.usda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Grindelia squarrosa - Wikipedia [en.wikipedia.org]

- 10. [PDF] Bioactive Diterpenoids Obtained from Grindelia ventanensis Bartola & Tortosa (Asteraceae) | Semantic Scholar [semanticscholar.org]

- 11. CONICET | Buscador de Institutos y Recursos Humanos [conicet.gov.ar]

- 12. Frontiers | Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages [frontiersin.org]

- 13. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Grindelia squarrosa Extract and Grindelic Acid Modulate Pro-inflammatory Functions of Respiratory Epithelium and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

Alepterolic Acid and its Derivatives: A Technical Guide to Discovery, Characterization, and Therapeutic Potential

Foreword: This technical guide provides a comprehensive overview of Alepterolic acid, a promising diterpenoid natural product. While the initial topic of interest was "Alepterolic acid acetate," a thorough review of the scientific literature indicates a primary focus on the parent compound, Alepterolic acid, and its various amide derivatives. Information regarding a specific acetate derivative is not prominently available. Therefore, this guide will delve into the core science surrounding Alepterolic acid, from its natural origins to its therapeutic potential, with a particular focus on its anticancer properties and the synthetic derivatizations that enhance its bioactivity. This approach ensures scientific accuracy and provides researchers, scientists, and drug development professionals with a robust and actionable body of knowledge.

Discovery and Natural Occurrence

Alepterolic acid is a naturally occurring ent-labdane diterpene. Its primary source is the fern Aleuritopteris argentea (S. G. Gmél.) Fée, from which it has been isolated in significant quantities, enabling extensive biological evaluation and structural modification.[1][2] This compound has also been reported in other plant species, including Pinus strobus and Pinus pumila, and can be isolated from the rhizomes of Cibotium barometz (L.) J.Sm.[3][4] The presence of Alepterolic acid in multiple plant families suggests its potential ecological significance and hints at a conserved biosynthetic pathway.

Physicochemical and Structural Characterization

Alepterolic acid is characterized by a complex diterpenoid structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H32O3 | [3][5] |

| Molecular Weight | 320.47 g/mol | [4][6] |

| IUPAC Name | (E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | [3][5] |

| CAS Number | 63399-38-2 | [3][5][6] |

| Physical Form | Powder | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |

The structural elucidation of Alepterolic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods have confirmed the presence of key functional groups, such as a carboxylic acid, a hydroxyl group, and a methylene group, all of which are potential sites for chemical modification.

Sources

- 1. Identification of an Alepterolic Acid Derivative as a Potent Anti-Breast-Cancer Agent via Inhibition of the Akt/p70S6K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of amino moiety to alepterolic acid improve activity against cancer cell lines: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alepterolic acid | C20H32O3 | CID 13858188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Alepterolic acid | 63399-38-2 [m.chemicalbook.com]

- 7. Alepterolic acid CAS#: 63399-38-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Biosynthesis of Labdane Diterpenoids in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products with significant pharmaceutical and industrial applications.[1][2] Their complex molecular architectures, derived from a common bicyclic labdane skeleton, give rise to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive technical overview of the biosynthesis of LRDs in plants, intended for researchers, scientists, and drug development professionals. We will explore the core biosynthetic pathway, from the generation of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), to the intricate cyclization and functionalization steps that yield the remarkable diversity of LRDs. Key enzyme families, including diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), will be examined in detail, with a focus on their mechanistic roles and the causality behind experimental approaches to their study. Furthermore, this guide will delve into specific, well-characterized LRD biosynthetic pathways, such as those for forskolin and ginkgolides, and discuss the emerging field of metabolic engineering for the sustainable production of these valuable compounds.

The Core Biosynthetic Pathway: From a Linear Precursor to a Bicyclic Scaffold

The biosynthesis of all LRDs originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[2][3] GGPP itself is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plastids.[2] The formation of the characteristic labdane bicyclic core is a pivotal step, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally a two-step cyclization cascade involving two distinct classes of diTPSs.[3]

The Initiating Step: Class II Diterpene Synthases

The first committed step in LRD biosynthesis is the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate intermediate.[4] This reaction is catalyzed by Class II diTPSs , also known as copalyl diphosphate synthases (CPSs).[3][5] The active site of these enzymes contains a conserved DxDD motif that facilitates the initial protonation of the terminal double bond of GGPP, initiating a cascade of cyclization reactions to form the characteristic decalin ring system of the labdane skeleton.[5] The product of this reaction is typically a copalyl diphosphate (CPP) intermediate. Variations in the stereochemistry of the CPP product, such as normal-CPP, ent-CPP, and syn-CPP, are determined by the specific Class II diTPS and contribute to the downstream diversity of LRDs.[4]

The Second Cyclization: Class I Diterpene Synthases

The bicyclic CPP intermediate produced by Class II diTPSs serves as the substrate for Class I diTPSs .[4] These enzymes catalyze the second cyclization step through the ionization of the diphosphate group, a reaction facilitated by a conserved DDxxD motif in their active site.[5] This ionization generates a carbocation that can then undergo further cyclization, rearrangement, or quenching to produce a diverse array of diterpene hydrocarbon skeletons.[5] The specific product of the Class I diTPS is a key determinant of the final LRD structure. For example, in the biosynthesis of gibberellins, a well-known group of LRDs, ent-kaurene is produced by a Class I diTPS acting on ent-CPP.[4]

Experimental Workflow: Characterization of Diterpene Synthase Activity

Caption: A typical workflow for the functional characterization of diterpene synthases.

Diversification of the Labdane Skeleton: The Role of Cytochrome P450s

While diTPSs are responsible for generating the core carbon skeletons of LRDs, the vast structural diversity of this class of compounds arises from subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) .[1][2] These enzymes introduce a wide range of functional groups, such as hydroxyls, ketones, and epoxides, onto the diterpene backbone.[6][7] These modifications not only increase the chemical diversity of LRDs but also profoundly impact their biological activities.[3]

The functional characterization of CYPs involved in LRD biosynthesis often involves heterologous expression systems, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), where the candidate CYP gene is co-expressed with the upstream diTPSs to produce the substrate in situ.[8][9] Subsequent analysis of the metabolites by techniques like GC-MS or LC-MS allows for the identification of the CYP-catalyzed products.

Case Studies in Labdane Diterpenoid Biosynthesis

To illustrate the principles outlined above, we will now examine the biosynthetic pathways of two well-characterized and medicinally important LRDs: forskolin and ginkgolides.

Forskolin: A Labdane Diterpenoid from Coleus forskohlii

Forskolin, a labdane diterpenoid produced in the roots of Coleus forskohlii, is a potent activator of adenylyl cyclase and is used in the treatment of glaucoma and heart failure.[8][10] Its biosynthesis begins with the conversion of GGPP to 13R-manoyl oxide, a key labdane intermediate.[8][9] This transformation is catalyzed by a bifunctional diTPS. The subsequent conversion of 13R-manoyl oxide to forskolin involves a series of six regio- and stereospecific monooxygenations and one acetylation, catalyzed by a suite of CYPs and an acetyltransferase.[8][9]

The elucidation of the forskolin biosynthetic pathway was a significant achievement, involving transcriptomic analysis of the forskolin-producing root cork cells to identify candidate genes, followed by functional characterization of the encoded enzymes in heterologous systems.[8][9] A minimal set of three CYPs and one acetyltransferase were identified as sufficient to convert 13R-manoyl oxide to forskolin.[8][9]

Forskolin Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of forskolin from GGPP.

Ginkgolides: Unique Diterpenoid Trilactones from Ginkgo biloba

Ginkgolides are a group of structurally unique diterpenoid trilactones found in the roots of the "living fossil" tree, Ginkgo biloba.[11][12] These compounds are potent antagonists of the platelet-activating factor receptor and are used to treat cardiovascular and neurological disorders.[13] The biosynthesis of ginkgolides is a complex process that is still being fully elucidated.[13]

The initial steps involve the formation of the diterpene hydrocarbon levopimaradiene from GGPP, catalyzed by a levopimaradiene synthase (LPS).[14] The intricate cage-like structure of the ginkgolides is then formed through a series of oxidative rearrangements of levopimaradiene, which are believed to be catalyzed by a cascade of CYPs.[14] Recent studies have identified a biosynthetic gene cluster in Ginkgo biloba that contains the LPS gene in close proximity to several CYP genes, providing strong evidence for their involvement in ginkgolide biosynthesis.[14]

Metabolic Engineering and Synthetic Biology Approaches

The low abundance of many valuable LRDs in their native plant sources has driven the development of metabolic engineering and synthetic biology approaches for their sustainable production.[15][16] These strategies aim to reconstitute the biosynthetic pathways of LRDs in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters.[10][17]

Successful metabolic engineering of LRD biosynthesis requires the identification and functional expression of all the necessary biosynthetic genes, as well as optimization of the host's metabolic pathways to ensure a sufficient supply of the GGPP precursor.[18] The elucidation of the forskolin pathway, for example, has led to the successful production of forskolin in yeast.[8][9]

Table 1: Key Enzymes in Selected Labdane Diterpenoid Biosynthetic Pathways

| Compound | Plant Source | Precursor | Key Enzymes | Enzyme Class | Reference |

| Forskolin | Coleus forskohlii | 13R-Manoyl Oxide | CfCYP76AH11, CfCYP76AH15, CfCYP76AH16, CfACTs | Cytochrome P450, Acetyltransferase | [8][9][17] |

| Ginkgolides | Ginkgo biloba | Levopimaradiene | GbLPS, various GbCYPs | Diterpene Synthase, Cytochrome P450 | [13][14] |

| Steviol Glycosides | Stevia rebaudiana | ent-Kaurenoic Acid | UGT85C2, UGT74G1, UGT76G1 | Glucosyltransferase | [19][20] |

| Carnosic Acid | Salvia species | Miltiradiene | SmKSL1, SmCYP76AH22/24 | Diterpene Synthase, Cytochrome P450 | [21][22] |

Experimental Protocols

Protocol: Heterologous Expression and in vivo Assay of Diterpene Synthases in E. coli

Objective: To functionally characterize a candidate diterpene synthase gene.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET28a)

-

GGPP synthase expression plasmid

-

Candidate diTPS gene cloned into the expression vector

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Hexane

-

GC-MS instrument

Methodology:

-

Co-transformation: Co-transform the E. coli expression strain with the GGPP synthase plasmid and the candidate diTPS plasmid.

-

Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotics and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Cell Lysis and Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication. Overlay the cell lysate with an equal volume of hexane and vortex vigorously to extract the diterpene products.

-

GC-MS Analysis: Centrifuge the mixture to separate the phases. Collect the upper hexane layer and analyze by GC-MS to identify the diterpene products.

Causality: Co-expressing a GGPP synthase ensures a sufficient supply of the substrate for the candidate diTPS. The low-temperature induction minimizes the formation of inclusion bodies and enhances the yield of soluble, active protein. Hexane extraction is effective for recovering the nonpolar diterpene hydrocarbon products from the aqueous cell lysate.

Protocol: Microsome Preparation and in vitro Assay of Cytochrome P450s

Objective: To determine the enzymatic activity of a candidate CYP involved in LRD biosynthesis.

Materials:

-

Yeast strain (e.g., WAT11) engineered to express the candidate CYP

-

Yeast growth medium

-

Lysis buffer

-

Ultracentrifuge

-

Diterpene substrate (e.g., manoyl oxide)

-

NADPH

-

Reaction buffer

-

Ethyl acetate

-

LC-MS instrument

Methodology:

-

Yeast Culture: Grow the yeast strain expressing the candidate CYP in an appropriate medium to a high density.

-

Microsome Isolation: Harvest the yeast cells and resuspend them in a lysis buffer. Lyse the cells using glass beads or a French press. Perform a series of centrifugations to pellet the cell debris and mitochondria. The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound CYPs.

-

Enzyme Assay: Resuspend the microsomal pellet in a reaction buffer. Add the diterpene substrate and initiate the reaction by adding NADPH. Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Product Extraction: Stop the reaction and extract the products with an equal volume of ethyl acetate.

-

LC-MS Analysis: Evaporate the ethyl acetate and resuspend the residue in a suitable solvent for LC-MS analysis to identify the hydroxylated diterpene products.

Causality: Microsomes are enriched in endoplasmic reticulum membranes, where plant CYPs are typically localized. NADPH is an essential cofactor for CYP activity, providing the reducing equivalents for the monooxygenation reaction. Ethyl acetate is a suitable solvent for extracting the more polar, hydroxylated products of the CYP reaction.

Conclusion and Future Perspectives

The study of labdane diterpenoid biosynthesis is a rapidly advancing field, driven by the increasing availability of genomic and transcriptomic data and the development of powerful tools for functional genomics and metabolic engineering. While significant progress has been made in elucidating the biosynthetic pathways of several important LRDs, many pathways remain to be discovered. Future research will likely focus on the identification and characterization of novel diTPSs and CYPs, the elucidation of the regulatory mechanisms that control LRD biosynthesis, and the development of more efficient and scalable platforms for the production of these valuable compounds. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the discovery and utilization of the vast chemical diversity encoded in the genomes of plants.

References

-

Ceunen, S., & Geuns, J. M. (2013). Steviol glycosides: chemical diversity, metabolism, and function. Journal of natural products, 76(6), 1201–1228. [Link]

-

Chen, Z., Li, J., & Wang, Y. (2021). A review: biosynthesis of plant-derived labdane-related diterpenoids. Chinese Journal of Natural Medicines, 19(9), 666-674. [Link]

-

Gao, W., Hillwig, M. L., & Peters, R. J. (2014). A new pair of diterpene synthase genes from the Lamiaceae family member Salvia miltiorrhiza. Plant molecular biology, 84(4-5), 455–464. [Link]

-

Gong, Y., Liao, Z., & Zhang, Y. (2013). Biosynthesis pathways of ginkgolides. Pharmacognosy reviews, 7(13), 47–52. [Link]

-

Pateraki, I., Andersen-Ranberg, J., Jensen, N. B., Wubshet, S. G., Heskes, A. M., Forman, V., ... & Hamberger, B. (2017). Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii. eLife, 6, e23001. [Link]

-

Peters, R. J. (2010). Two rings in them all: the labdane-related diterpenoids. Natural product reports, 27(11), 1521–1530. [Link]

-

Wang, Q., & Peters, R. J. (2022). Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis. Current Opinion in Plant Biology, 66, 102189. [Link]

-

Zerbe, P., & Bohlmann, J. (2015). Plant diterpene synthases: a tapestry of modular enzymes and complex chemical diversity. Phytochemistry, 113, 67-76. [Link]

Sources

- 1. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. researchgate.net [researchgate.net]

- 4. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]

- 9. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of forskolin biosynthetic pathway in Coleus forskohlii | FP7 | CORDIS | Komisja Europejska [cordis.europa.eu]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Ginkgolide - Wikipedia [en.wikipedia.org]

- 13. Biosynthesis pathways of ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 16. [Metabolic engineering of terpenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications [mdpi.com]

- 19. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

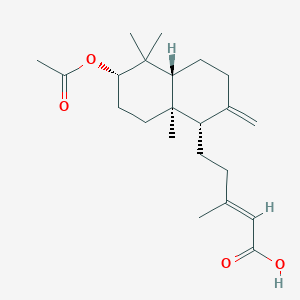

3-Acetoxy-8(17),13E-labdadien-15-oic acid chemical structure

An In-Depth Technical Guide to 3-Acetoxy-8(17),13E-labdadien-15-oic Acid: Structure, Properties, and Methodologies

Introduction: Unveiling a Key Labdane Diterpenoid

This compound is a bicyclic diterpenoid belonging to the labdane family. Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene units, and the labdane-related subgroup comprises over 7,000 distinct compounds.[1] These molecules are widely distributed secondary metabolites found in higher plants, fungi, insects, and marine organisms.[2][3][4] The labdane skeleton is characterized by a decalin ring system with a side chain at the C-9 position. This structural motif serves as a foundation for a vast array of chemical diversity and, consequently, a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antiviral properties.[2][4][5][6]

This guide provides a detailed examination of the chemical structure, properties, and analytical methodologies pertinent to this compound, offering a technical resource for researchers engaged in natural product chemistry and drug development.

Part 1: Chemical Structure and Stereochemistry

The defining characteristic of this compound is its intricate three-dimensional architecture. Understanding this structure is fundamental to comprehending its chemical behavior and biological function.

Core Skeleton and Functional Groups

The molecule is built upon a bicyclic labdane core. Key structural features include:

-

Decalin Ring System: Two fused six-membered rings (A and B) that form the rigid core of the molecule.

-

Acetoxy Group: An ester functional group located at the C-3 position of the A-ring.

-

Exocyclic Methylene Group: A double bond between C-8 and C-17, which is a common feature in many bioactive labdanes.

-

Alkenoic Acid Side Chain: A six-carbon side chain attached to C-9, which contains a trans (E) double bond between C-13 and C-14 and terminates in a carboxylic acid group at C-15.

The systematic IUPAC name for this compound reveals these features, though it is often referred to by its semi-systematic name. A visual representation of the chemical structure is provided below.

Caption: Chemical Structure of this compound

Stereochemical Considerations

The labdane skeleton contains several stereocenters, leading to different stereoisomers. This compound is often found in nature as the ent-labdane enantiomer, denoted as ent-3-acetoxy-labda-8(17),13-dien-15-oic acid.[7] The ent prefix indicates that the stereochemistry at all chiral centers is inverted relative to the "normal" labdane series. The key stereocenters are at positions C-3, C-5, C-9, and C-10. The trans-fusion of the A and B rings is a defining feature.[8] Furthermore, the double bond at C-13 is in the E (trans) configuration, which influences the overall shape of the side chain.

Part 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its isolation, handling, and formulation. Spectroscopic data provides the definitive "fingerprint" for structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 63399-37-1 | [9][10] |

| Molecular Formula | C₂₂H₃₄O₄ | [10][11] |

| Molecular Weight | 362.50 g/mol | [10][11] |

| Appearance | Solid at room temperature | [11] |

| Boiling Point | 465.4 ± 45.0 °C at 760 mmHg | [11] |

| Density | 1.1 ± 0.1 g/cm³ | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

| Rotatable Bond Count | 6 | [11] |

Spectroscopic Characterization

The elucidation of the structure of labdane diterpenes relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals the proton environment, showing characteristic signals for the methyl groups, the exocyclic methylene protons (typically around 4.5-4.9 ppm), and the vinyl proton on the side chain. ¹³C NMR spectroscopy is used to identify all 22 carbon atoms, including the carbonyls of the acetate and carboxylic acid groups, and the sp² carbons of the double bonds.[12] 2D NMR experiments (COSY, HSQC, HMBC) are essential to establish connectivity and confirm the complete carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula from the molecular ion peak.[13] The fragmentation pattern can provide additional structural information about the side chain and the bicyclic core.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorptions would include a broad O-H stretch for the carboxylic acid, C=O stretches for the ester and carboxylic acid, and C=C stretches for the double bonds.[14][15]

Part 3: Natural Occurrence and Biosynthesis

Natural Sources

Labdane-type diterpenoids are predominantly secondary metabolites in the plant kingdom, with families such as Asteraceae, Lamiaceae, and Zingiberaceae being particularly rich sources.[2][3] They are also produced by fungi and some marine organisms.[4] The specific compound, this compound, has been isolated from various plant sources, including the rhizomes of Cibotium barometz.[11]

Biosynthetic Pathway

Diterpenoids are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produces the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1] The formation of the labdane skeleton is initiated by the proton-triggered cyclization of GGPP into a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. Subsequent enzymatic modifications, including oxidation, acetylation, and rearrangements, lead to the vast diversity of labdane diterpenoids observed in nature.

Caption: Simplified Biosynthesis of Labdane Diterpenoids

Part 4: Isolation and Analytical Workflow

The isolation of pure labdane diterpenoids from complex natural extracts requires a multi-step purification strategy. The causality behind this workflow is the sequential separation of compounds based on differing physicochemical properties like polarity, size, and charge.

Experimental Protocol: Isolation from Plant Material

This generalized protocol outlines the key steps for isolating labdane diterpenes.

-

Extraction (Rationale: To liberate secondary metabolites from the plant matrix.)

-

Air-dry and grind the plant material (e.g., leaves, rhizomes) to a fine powder to increase surface area.

-

Perform exhaustive extraction with a solvent of medium polarity, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat 2-3 times.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning (Rationale: To achieve a preliminary fractionation based on polarity.)

-

Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (or ethyl acetate), and n-butanol.

-

The labdane diterpenoids, being moderately polar, are typically concentrated in the dichloromethane or ethyl acetate fraction.

-

-

Chromatographic Purification (Rationale: To separate individual compounds from the enriched fraction.)

-

Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, to isolate the pure compound.[13][16][17]

-

-

Structure Elucidation

-

Confirm the identity and purity of the isolated compound using the spectroscopic methods described in Part 2.2 (NMR, MS, IR).

-

Caption: General Workflow for Isolation of Labdane Diterpenoids

Part 5: Biological and Pharmacological Context

The labdane diterpenoid class is a well-established source of biologically active compounds. Their structural diversity allows for interaction with a wide range of biological targets.

Spectrum of Activity

Research has demonstrated that labdane diterpenes exhibit a variety of pharmacological effects:

-

Antimicrobial and Antifungal Activity: Many labdanes inhibit the growth of Gram-positive bacteria and various fungal strains.[4][5][6]

-

Anti-inflammatory Effects: Some compounds have been shown to modulate inflammatory pathways.[2]

-

Cytotoxic Activity: A significant number of labdanes have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[3][18]

-

Antiviral Activity: Certain labdane derivatives have demonstrated activity against viruses such as Herpes Simplex Virus.[5]

Specifically, ent-3-acetoxy-labda-8(17),13-dien-15-oic acid has been investigated for its cardiovascular properties. Studies have shown that it can decrease blood pressure in hypertensive rats, suggesting a potential role in vascular smooth muscle relaxation.[7]

Sources

- 1. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 63399-37-1 [m.chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | Terpenoids | 63399-37-1 | Invivochem [invivochem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. d.docksci.com [d.docksci.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Isolation and characterization of six labdane diterpenes and one pregnane steroid of Turraeanthus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

The predicted data is supported by experimental data from analogous compounds, ensuring a high degree of scientific integrity. The rationale behind the predicted chemical shifts and spectral features is explained in detail, offering insights into structure-spectrum correlations within the labdane diterpenoid class.

Molecular Structure and Key Features

3-Acetoxy-8(17),13E-labdadien-15-oic acid possesses a bicyclic labdane core with key functional groups that dictate its spectroscopic properties. These include an acetoxy group at the C-3 position, an exocyclic double bond at C-8(17), a trisubstituted double bond at C-13, and a carboxylic acid at C-15.

Molecular Formula: C₂₂H₃₄O₄

Molecular Weight: 362.51 g/mol

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale for Prediction |

| H-3 | ~4.50 | dd | 11.5, 4.5 | The axial proton at C-3, deshielded by the acetoxy group, is expected to appear as a double doublet due to coupling with the C-2 protons. |

| H-13 | ~5.70 | s | - | The vinylic proton at C-13 is expected to be a singlet or a very narrow multiplet, deshielded by the adjacent carboxylic acid group. |

| H-17a | ~4.85 | s | - | One of the exocyclic methylene protons, typically appearing as a sharp singlet. |

| H-17b | ~4.55 | s | - | The other exocyclic methylene proton, often at a slightly different chemical shift from its geminal partner. |

| H-16 (CH₃) | ~2.15 | s | - | The methyl group attached to the C-13 double bond, deshielded by the double bond and the carboxylic acid. |

| H-18 (CH₃) | ~0.85 | s | - | A tertiary methyl group at C-4. |

| H-19 (CH₃) | ~0.87 | s | - | The other tertiary methyl group at C-4. |

| H-20 (CH₃) | ~0.78 | s | - | The tertiary methyl group at C-10. |

| Acetyl-CH₃ | ~2.05 | s | - | The methyl protons of the acetoxy group, appearing as a sharp singlet. |

| COOH | ~11-12 | br s | - | The carboxylic acid proton, typically a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C-1 | ~38.0 | Methylene carbon in the decalin ring system. |

| C-2 | ~18.5 | Methylene carbon adjacent to the acetoxy-substituted carbon. |

| C-3 | ~80.0 | Methine carbon bearing the acetoxy group, significantly deshielded. |

| C-4 | ~37.0 | Quaternary carbon with two methyl substituents. |

| C-5 | ~55.0 | Methine carbon at the ring junction. |

| C-6 | ~24.0 | Methylene carbon in the decalin ring. |

| C-7 | ~38.5 | Methylene carbon adjacent to the exocyclic double bond. |

| C-8 | ~148.0 | Quaternary vinylic carbon of the exocyclic double bond. |

| C-9 | ~56.0 | Methine carbon at the ring junction. |

| C-10 | ~39.0 | Quaternary carbon at the ring junction. |

| C-11 | ~22.0 | Methylene carbon in the side chain. |

| C-12 | ~41.0 | Methylene carbon in the side chain. |

| C-13 | ~160.0 | Quaternary vinylic carbon of the trisubstituted double bond. |

| C-14 | ~115.0 | Methine vinylic carbon. |

| C-15 | ~171.0 | Carboxylic acid carbonyl carbon. |

| C-16 | ~12.0 | Methyl carbon attached to the double bond. |

| C-17 | ~106.0 | Methylene vinylic carbon of the exocyclic double bond. |

| C-18 | ~28.0 | Methyl carbon at C-4. |

| C-19 | ~16.0 | Methyl carbon at C-4. |

| C-20 | ~15.5 | Methyl carbon at C-10. |

| Acetyl-C=O | ~170.5 | Acetoxy carbonyl carbon. |

| Acetyl-CH₃ | ~21.3 | Acetoxy methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-2400 | O-H | Very broad band characteristic of the carboxylic acid hydroxyl group. |

| ~2930, 2850 | C-H | Aliphatic C-H stretching vibrations. |

| ~1735 | C=O | Stretching vibration of the acetoxy carbonyl group. |

| ~1690 | C=O | Stretching vibration of the carboxylic acid carbonyl group. |

| ~1640 | C=C | Stretching vibration of the exocyclic C=C bond. |

| ~1240 | C-O | Stretching vibration of the acetoxy C-O bond. |

| ~890 | =C-H | Out-of-plane bending vibration of the exocyclic methylene group. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following features are expected in an Electron Ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z 362, corresponding to the molecular weight of the compound. This peak may be weak or absent in EI-MS due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of an acetoxy group (CH₃COO•, 59 Da) to give a fragment at m/z 303.

-

Loss of acetic acid (CH₃COOH, 60 Da) to give a fragment at m/z 302.

-

Cleavage of the side chain.

-

Retro-Diels-Alder fragmentation of the decalin ring system.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are standard experimental protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. Use proton decoupling (e.g., Waltz-16). A spectral width of 220-240 ppm, a 45-degree pulse angle, and a relaxation delay of 2 seconds are standard.

-

2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable (derivatization to the methyl ester may be necessary).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.

Logical Relationships and Data Interpretation

The interpretation of spectroscopic data relies on the logical connection between the different pieces of information. The following diagram illustrates the workflow for structure elucidation.

Workflow for Spectroscopic Data Interpretation

Caption: A logical workflow for structure elucidation using spectroscopic data.

References

- At this time, no direct citation for the complete experimental spectroscopic data of this compound is available. The predicted data herein is based on established principles of NMR and spectroscopy and comparison with a wide range of published data for structurally similar labdane diterpenoids.

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopy of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid, a labdane-type diterpenoid. Intended for researchers, chemists, and drug development professionals, this document delves into the principles of structural elucidation for this class of molecules. We will explore detailed spectral interpretation, the causality behind experimental choices, and provide robust, field-proven protocols for acquiring high-quality NMR data. All assignments are substantiated by 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, ensuring a self-validating analytical approach.

Introduction: The Challenge of Labdane Diterpenoid Elucidation

Labdane-type diterpenoids are a large and structurally diverse class of natural products, exhibiting a wide range of biological activities.[1] Their bicyclic core, often adorned with various functional groups and stereocenters, presents a significant challenge for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at our disposal for this task, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule.[2]

ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid is a representative member of this family, featuring an acetoxy group, an exocyclic double bond, a conjugated carboxylic acid, and multiple chiral centers. This guide will use this molecule as a case study to demonstrate a systematic and logical approach to NMR-based structure determination. Our objective is not merely to present data but to provide the user with the strategic thinking required to tackle similar analytical problems.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecular structure and a consistent atom numbering system. The structure of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid is shown below, with the standard numbering for labdane diterpenoids.[3]

Caption: Structure of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid.

Spectroscopic Data Analysis

All NMR data presented were acquired in deuterated chloroform (CDCl₃), with chemical shifts referenced to the residual solvent signal (δH 7.26 ppm) and the CDCl₃ carbon signal (δC 77.16 ppm).[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial roadmap for the structure. It reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment Rationale |

|---|---|---|---|---|

| 3 | 4.48 | dd | 11.5, 4.5 | H-3 (axial), deshielded by acetoxy group. Large J reflects axial-axial coupling. |

| 12 | 2.20 | m | Allylic protons adjacent to C-13 double bond. | |

| 14 | 5.68 | s | Olefinic proton on C-13, deshielded by conjugated carboxyl group. | |

| 17a | 4.85 | s | Exomethylene proton, diastereotopic. | |

| 17b | 4.55 | s | Exomethylene proton, diastereotopic. | |

| 18 | 0.84 | s | Methyl group at C-4. | |

| 19 | 0.86 | s | Methyl group at C-4. | |

| 20 | 0.78 | s | Methyl group at C-10. | |

| 22 (OAc) | 2.05 | s | Acetoxy methyl protons. |

| 16 | 2.15 | s | | Methyl group on the double bond (C-13). |

Interpretation Insights:

-

Downfield Signals: The proton at H-3 (δH 4.48) is significantly downfield due to the deshielding effect of the adjacent electronegative oxygen atom of the acetoxy group. Its multiplicity (doublet of doublets) indicates it has two neighboring protons.

-

Olefinic Protons: The singlets at δH 4.85 and 4.55 are characteristic of an exomethylene group (C-17), where the two protons are diastereotopic and typically show no or very small geminal coupling. The singlet at δH 5.68 is assigned to the vinylic proton at C-14.

-

Methyl Singlets: The five sharp singlets between δH 0.78 and 2.15 correspond to the five methyl groups in the molecule (C-18, C-19, C-20, C-16, and the acetate methyl). Their singlet nature indicates they are attached to quaternary carbons or are otherwise isolated from coupling partners.

¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons. When combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, it allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and Cq).[5][6] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (Cq) are absent.[7]

Table 2: ¹³C NMR Data (150 MHz, CDCl₃)

| Position | δC (ppm) | DEPT-135 | Assignment Rationale |

|---|---|---|---|

| 1 | 38.3 | CH₂ (neg) | Methylene in the decalin ring system. |

| 2 | 18.2 | CH₂ (neg) | Methylene adjacent to C-3. |

| 3 | 80.9 | CH (pos) | Carbon bearing the acetoxy group, highly deshielded. |

| 4 | 37.0 | Cq (absent) | Quaternary carbon with two methyl groups. |

| 5 | 55.5 | CH (pos) | Methine at the ring junction. |

| 6 | 24.0 | CH₂ (neg) | Methylene in the decalin ring system. |

| 7 | 38.0 | CH₂ (neg) | Methylene adjacent to the exomethylene group. |

| 8 | 148.3 | Cq (absent) | Quaternary olefinic carbon of the exomethylene group. |

| 9 | 56.2 | CH (pos) | Methine at the ring junction. |

| 10 | 39.0 | Cq (absent) | Quaternary carbon at the ring junction. |

| 11 | 22.5 | CH₂ (neg) | Methylene in the side chain. |

| 12 | 41.5 | CH₂ (neg) | Methylene in the side chain. |

| 13 | 162.0 | Cq (absent) | Quaternary olefinic carbon, deshielded by carboxyl group. |

| 14 | 115.5 | CH (pos) | Olefinic methine carbon. |

| 15 | 171.5 | Cq (absent) | Carboxylic acid carbonyl carbon. |

| 16 | 18.0 | CH₃ (pos) | Vinylic methyl group. |

| 17 | 106.5 | CH₂ (neg) | Exomethylene carbon. |

| 18 | 28.0 | CH₃ (pos) | Methyl group at C-4. |

| 19 | 16.5 | CH₃ (pos) | Methyl group at C-4. |

| 20 | 15.5 | CH₃ (pos) | Methyl group at C-10. |

| 21 (OAc) | 170.9 | Cq (absent) | Acetoxy carbonyl carbon. |

| 22 (OAc) | 21.3 | CH₃ (pos) | Acetoxy methyl carbon. |

Interpretation Insights:

-

Carbonyl Carbons: The signals at δC 171.5 and 170.9 are characteristic of the carboxylic acid and ester carbonyl carbons, respectively.

-

Olefinic Carbons: Four signals appear in the olefinic region (δC 100-165). The DEPT-135 experiment confirms one CH₂ (C-17 at 106.5 ppm) and one CH (C-14 at 115.5 ppm), with the remaining two being quaternary (C-8 at 148.3 ppm and C-13 at 162.0 ppm).

-

Oxygenated Carbon: The signal at δC 80.9 is the CH carbon (C-3) attached to the acetoxy group, consistent with its proton chemical shift.

Structural Elucidation using 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the pieces of the structural puzzle.[8]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule. For instance, correlations would be observed between H-1, H-2, and H-3, helping to establish the connectivity in that portion of the decalin ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is the primary method for assigning the chemical shifts of protonated carbons. For example, the proton signal at δH 4.48 (H-3) will show a correlation to the carbon signal at δC 80.9 (C-3).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] These long-range correlations connect the spin systems identified by COSY and link them through quaternary carbons.

Key HMBC Correlations for Skeleton Assembly:

-

Methyl Protons to Quaternary Carbons:

-

H-18 (δH 0.84) and H-19 (δH 0.86) will show correlations to C-3, C-4, and C-5, confirming their attachment to C-4.

-

H-20 (δH 0.78) will correlate to C-1, C-5, C-9, and C-10, locking down the stereochemistry at the A/B ring junction.

-

-

Connecting the Side Chain:

-

The exomethylene protons H-17 (δH 4.85, 4.55) will show correlations to C-7, C-8, and C-9, linking this feature to the decalin core.

-

The vinylic methyl protons H-16 (δH 2.15) will correlate to C-12, C-13, and C-14, establishing the connectivity around the second double bond.

-

-

Confirming Functional Groups:

-

The acetate methyl protons H-22 (δH 2.05) will show a strong correlation to the acetate carbonyl C-21 (δC 170.9).

-

The vinylic proton H-14 (δH 5.68) will show a crucial correlation to the carboxylic acid carbonyl C-15 (δC 171.5), confirming the conjugated acid moiety.

-

Caption: Key HMBC correlations for structural assembly.

Field-Proven Experimental Protocols

Acquiring high-quality, reproducible NMR data is paramount.[10][11] The following protocols are optimized for natural products like labdane diterpenoids.

Sample Preparation

-

Mass: Accurately weigh 5-10 mg of the purified compound. The higher concentration is beneficial for ¹³C and 2D NMR experiments.

-

Solvent: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS) to a clean, dry 5 mm NMR tube.

-

Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If solubility is an issue, gentle warming or sonication can be applied.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing (0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a 600 MHz spectrometer. Adjustments may be necessary for different field strengths.

Table 3: Recommended NMR Acquisition Parameters

| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |

|---|---|---|---|---|---|

| ¹H | zg30 | 16 | 2.0 | 2.0 | 16 |

| ¹³C | zgpg30 | 240 | 1.0 | 2.0 | 1024 |

| DEPT-135 | dept135 | 240 | 1.0 | 2.0 | 256 |

| COSY | cosygpqf | 16 x 16 | 0.17 | 2.0 | 8 |

| HSQC | hsqcedetgpsisp2.2 | 16 x 220 | 0.17 | 2.0 | 16 |

| HMBC | hmbcgpndqf | 16 x 240 | 0.17 | 2.0 | 32 |

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The complete and unambiguous structural elucidation of ent-3-Acetoxy-labda-8(17),13-dien-15-oic acid is a systematic process that relies on the logical integration of data from a suite of NMR experiments. By starting with 1D ¹H and ¹³C/DEPT spectra to identify key functional groups and carbon types, and then employing 2D COSY, HSQC, and HMBC experiments to piece together the molecular framework, researchers can confidently determine complex natural product structures. The protocols and interpretive strategies outlined in this guide provide a robust framework for achieving accurate and reliable results in the field of natural product chemistry and drug discovery.

References

-

ResearchGate. (13E)-(-)-Labda-8(17),13-dien-15-oic acid. Available from: [Link]

-

ResearchGate. Structural elucidation of 2: (a) Key correlations in ¹H-¹H correlation.... Available from: [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available from: [Link]

-

ResearchGate. ¹H NMR data of labdane diterpenoids. Available from: [Link]

-

ResearchGate. Chemical structure of ent-3-acetoxy-labda-8(17),13-dien15-oic acid.... Available from: [Link]

-

Frontiers. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Available from: [Link]

-

National Center for Biotechnology Information. Research Progress of NMR in Natural Product Quantification. Available from: [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. Available from: [Link]

-

MDPI. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. Available from: [Link]

-

MDPI. New Triterpenes from Maytenus robusta: Structural Elucidation Based on NMR Experimental Data and Theoretical Calculations. Available from: [Link]

-

Pharmaffiliates. CAS No : 63399-37-1 | Chemical Name : 3-Acetoxy-8(17),13E-labdadien-15-oic Acid. Available from: [Link]

-

ACS Publications. Journal of Natural Products 2023 – New NMR Data Requirements and Editor Changes. Available from: [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link]

-

National Center for Biotechnology Information. Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Available from: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

ResearchGate. Complete 1H and 13C NMR Assignment of the ent-Labdane 2α-Hydroxyeperuic Acid Combining Conventional NMR Methods and HiFSA. Available from: [Link]

-

ACS Omega. Isolation, Structural Elucidation of a New Triterpenoid from the Roots of Jasminum sambac (L.) Ait. with Potent Cytotoxicity against MCF-7 Cell Lines. Available from: [Link]

-

National Center for Biotechnology Information. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Available from: [Link]

-

YouTube. DEPT Carbon NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Research Progress of NMR in Natural Product Quantification. Available from: [Link]

-

ResearchGate. Structural elucidation of compounds 1 and 2. (A) Key HMBC (red solid.... Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

MDPI. NMR of Natural Products as Potential Drugs. Available from: [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Available from: [Link]

-

Records of Natural Products. Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. Available from: [Link]

-

National Center for Biotechnology Information. Two rings in them all: The labdane-related diterpenoids. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

PubChem. Labda-8(17),12-Diene-15,16-Dial. Available from: [Link]

-

SpectraBase. ENT-LABDA-8(17),13(16),14-TRIEN-18-OIC-ACID. Available from: [Link]

Sources

- 1. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. epfl.ch [epfl.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. mdpi.com [mdpi.com]

- 9. Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 11. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Acetoxy-8(17),13E-labdadien-15-oic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Acetoxy-8(17),13E-labdadien-15-oic acid, a labdane-type diterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and quantification of this compound. We will explore optimal analytical workflows, from sample preparation to data interpretation, with a focus on the underlying scientific rationale for each methodological choice.

Introduction to this compound and its Analytical Importance

This compound is a diterpenoid belonging to the labdane family, characterized by a bicyclic core structure. Its chemical formula is C22H34O4 with a molecular weight of 362.51 g/mol [1]. Labdane diterpenes are a diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and natural product chemistry.

The precise structural characterization of this compound is paramount for understanding its biological function and for quality control in drug development. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation through fragmentation analysis. This guide will provide a detailed roadmap for the effective application of mass spectrometry to the analysis of this specific diterpenoid.

Foundational Mass Spectrometry Workflow

The successful mass spectrometric analysis of this compound hinges on a well-defined and optimized workflow. The following diagram illustrates the key stages, each of which will be discussed in detail.

References

Alepterolic Acid and its Acetate Derivative: A Technical Guide to Physicochemical Properties for Drug Discovery and Development

Introduction

Alepterolic acid, a naturally occurring ent-labdane diterpene, has garnered significant interest within the scientific community for its potential as a scaffold for novel therapeutic agents.[1][2] Isolated from sources such as the fern Aleuritopteris argentea and the rhizomes of Cibotium barometz, this compound serves as a valuable starting material for synthetic modifications aimed at enhancing its biological activity.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties of Alepterolic acid.

A specific derivative, Alepterolic acid acetate, is not extensively characterized in publicly available literature. Therefore, this document will first establish a thorough baseline of the parent compound, Alepterolic acid. Subsequently, based on fundamental chemical principles and an understanding of acetylation reactions, this guide will present a theoretical profile for the physicochemical properties of the hypothetical Alepterolic acid acetate. This predictive analysis is intended to support researchers and drug development professionals in the rational design and synthesis of novel Alepterolic acid derivatives.

Part 1: Physicochemical Profile of Alepterolic Acid

Alepterolic acid is a diterpenoid characterized by a complex polycyclic structure.[4] Its physical and chemical properties are foundational to its handling, formulation, and chemical modification.

Structural and Molecular Data

The structural identity and core physical properties of Alepterolic acid are summarized below. These values are critical for stoichiometric calculations in synthesis and for interpretation of analytical data.

-

IUPAC Name: (E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid[5]

-

Canonical SMILES: C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCO)C[6]

Table 1: Physical and Chemical Properties of Alepterolic Acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₃ | [3][5] |

| Molecular Weight | 320.47 g/mol | [3][4] |

| Monoisotopic Mass | 320.23514488 Da | [5] |

| Appearance | Powder | [3][7] |

| Boiling Point (Predicted) | 454.5 ± 45.0 °C | [3][7] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [3][7] |

| pKa (Predicted) | 5.16 ± 0.33 | [3][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][7] |

Analytical Characterization and Spectral Data

The structural elucidation of Alepterolic acid and its derivatives relies on a suite of analytical techniques. While specific spectra for the acetate are not available, the methodologies for characterizing the parent compound are well-established.